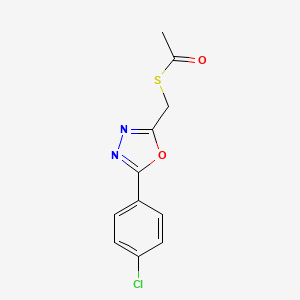
S-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail . The process involves esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds involves complex reactions, providing insights into their structural characteristics and potential applications. For instance, Xu et al. (2005) described the synthesis of a related compound by reacting 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone, highlighting the molecular structure through X-ray crystallography (Xu et al., 2005).
Antimicrobial and Anticancer Properties
Research has shown that derivatives of 1,3,4-oxadiazole possess significant antimicrobial and anticancer activities. Fuloria et al. (2009) synthesized a series of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, demonstrating their enhanced activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009). Zhang et al. (2005) discovered a novel apoptosis inducer among 3-aryl-5-aryl-1,2,4-oxadiazoles, showing potential as anticancer agents (Zhang et al., 2005).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies offer insights into the binding affinities and interactions of these compounds with biological targets. Katariya et al. (2021) conducted a study on 1,3-oxazole clubbed pyridyl-pyrazolines, revealing their anticancer and antimicrobial potential through molecular docking (Katariya et al., 2021). Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their antibacterial activity and moderate anti-enzymatic potential through molecular docking and cytotoxicity studies (Siddiqui et al., 2014).
Optoelectronic Properties
Research into the optoelectronic properties of 1,3,4-oxadiazole derivatives, such as those by Wang et al. (2006), explores their potential in materials science, including their use in molecular wires and as components in electronic devices (Wang et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have shown antiviral activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other 1,3,4-oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.
Result of Action
Based on its potential antiviral activity, it may inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
Propiedades
IUPAC Name |
S-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7(15)17-6-10-13-14-11(16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGWMAHTCQEXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

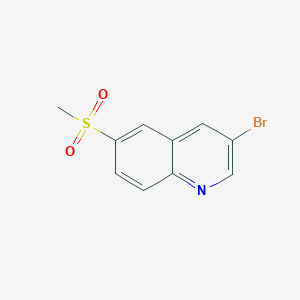
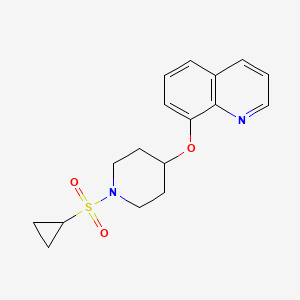
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)
![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)
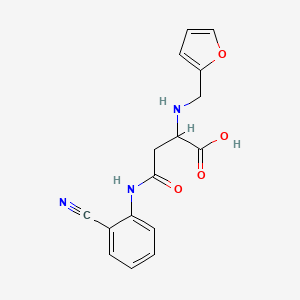
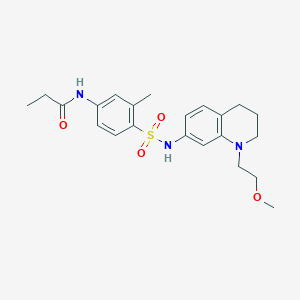
![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)
![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)
![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)
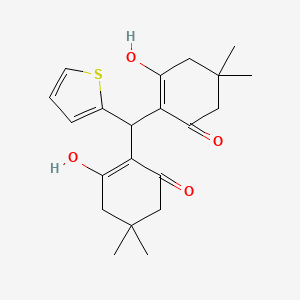


![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)